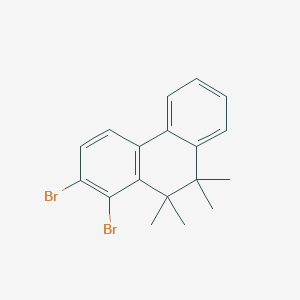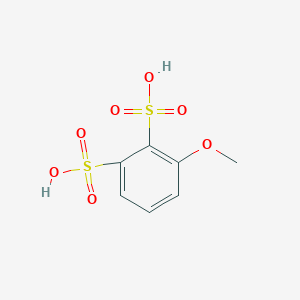
3-(2-Nitrophenyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)propanehydrazide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of a nitrophenyl group attached to a propanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)propanehydrazide typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitrophenyl)propanehydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-(2-Aminophenyl)propanehydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
2-Nitrobenzaldehyde: Precursor in the synthesis of 3-(2-Nitrophenyl)propanehydrazide.
3-(2-Aminophenyl)propanehydrazide: Reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
34547-22-3 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c10-11-9(13)6-5-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6,10H2,(H,11,13) |
InChI-Schlüssel |
OZTAQIWRMROXDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




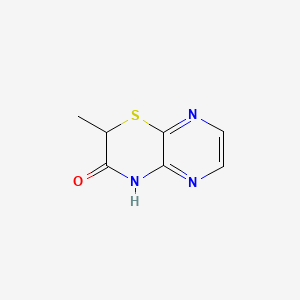
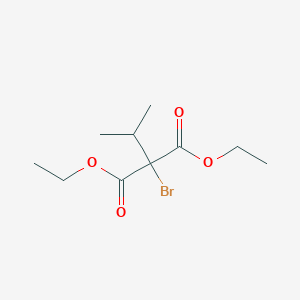

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

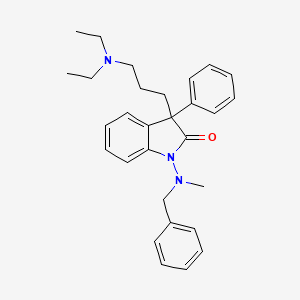
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)

